1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

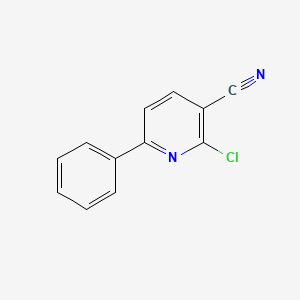

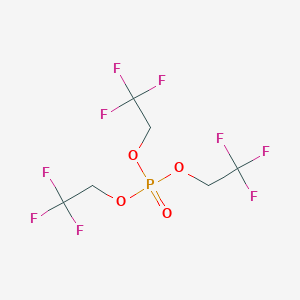

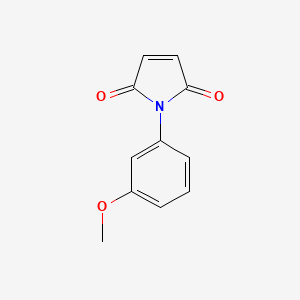

1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose is a chemical compound that contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .

Synthesis Analysis

The synthesis of this compound involves several steps. First, D-glucose is protected with two isopropylidene moieties . Then, the introduction of the tosylate leaving group occurs under basic conditions . In subsequent reactions, the replacement of the tosyl leaving group against the resulting functional group proceeds under inversion of the configuration of the respective carbon atom C-3 (Walden-inversion) in most of the cases . Side reactions like eliminations were also observed .Molecular Structure Analysis

The molecular structure of this compound has been reported . It crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell . The unit cell parameters are: a = 9.7945 (7) Å, b = 10.1945 (7) Å, c = 21.306 (1) Å, and V = 2127.4 (2) Å .Chemical Reactions Analysis

The compound plays a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates . It offers the possibility for the preparation of rare carbohydrate derivatives .Physical And Chemical Properties Analysis

The compound contains 46 bonds in total, including 24 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 3 five-membered rings, 1 eight-membered ring, 5 aliphatic ethers, 1 sulfonate, and 1 Oxolane .科学的研究の応用

Unexpected Formation of Anhydrofuranoses

Research has shown that treating certain glycopyranosides with trifluoromethanesulfonic acid can lead to the formation of anhydrofuranoses, compounds closely related to the chemical structure of interest. These derivatives have potential applications in synthetic organic chemistry, particularly in the synthesis of complex molecules from simpler sugar derivatives (Ziegler, Vollmer, Oberhoffner, & Eckhardt, 1993).

Rearrangements and Complex Formation

Studies on bis(o-thiocarbonyl) disulphides and their rearrangements highlight the unique behavior of compounds like 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose under certain conditions, offering insights into reaction mechanisms that could be exploited for synthetic strategies in carbohydrate chemistry (Shasha, Doane, Russell, & Rist, 1966).

Chemical Reactions and Derivative Synthesis

The reaction of 1,2:5,6-di-O-isopropylidene-3-O-p-nitrophenylsulfonyl alpha-D-glucofuranose with tetramethylammonium hydroxide in methyl sulfoxide yields various derivatives, demonstrating the compound's versatility as a precursor for the synthesis of complex molecules. This process and the products formed underline the potential applications in developing new materials or chemical entities (Rosenthal & Nguyen, 1968).

Synthesis of Thio-Derivatives

The synthesis of thio-D-allose and related compounds from derivatives of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose showcases its utility in creating sulfur-containing carbohydrates, which have applications in medicinal chemistry and as analytical standards (Al-Mosoudi & Hughes, 1986).

Glycomimetics and Enzyme Inhibition

The development of glycomimetics based on modifications of 1-thio-D-glucopyranose derivatives, including those derived from 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, demonstrates the potential for creating enzyme inhibitors. Such compounds can mimic the structure of natural sugars but resist enzymatic degradation, making them useful in studying carbohydrate-processing enzymes (Knapp, Darout, & Amorelli, 2006).

将来の方向性

特性

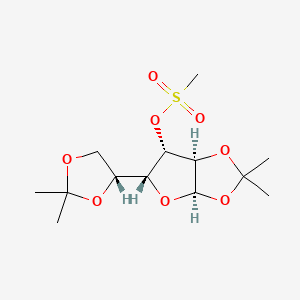

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the methylsulfonyl group at the C-3 position. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "D-glucose", "Acetone", "Isopropyl alcohol", "Methanesulfonyl chloride", "Pyridine", "Methanol", "Concentrated hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups on glucose using acetone and isopropyl alcohol to obtain 1,2:5,6-Di-O-isopropylidene-D-glucose", "Introduction of the methylsulfonyl group at the C-3 position using methanesulfonyl chloride and pyridine to obtain 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-D-glucose", "Removal of the protecting groups using concentrated hydrochloric acid and sodium bicarbonate to obtain 1,2:5,6-Di-O-isopropylidene-3-O-(methylsulfonyl)-alpha-D-glucofuranose", "Purification of the final compound using diethyl ether" ] } | |

CAS番号 |

5450-26-0 |

分子式 |

C13H22O8S |

分子量 |

338.38 g/mol |

IUPAC名 |

[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate |

InChI |

InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1 |

InChIキー |

CLCAOXSGSHWACR-OXKBGPBOSA-N |

異性体SMILES |

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C |

SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |

正規SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。